9-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine
Description
Properties
Molecular Formula |
C10H10BrN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
9-bromo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H10BrN3/c11-7-2-1-3-8-10(7)13-9-6-12-4-5-14(8)9/h1-3,12H,4-6H2 |
InChI Key |
VVAOBNRWWXGGCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C2C=CC=C3Br)CN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Substituent Effects on Optical Properties
- Electron-Withdrawing Groups (e.g., Br): Bromine at R1 (analogous to C9) increases fluorescence intensity and induces a hypsochromic (blue) shift in emission spectra compared to unsubstituted or methyl-substituted derivatives .
- Electron-Donating Groups (e.g., –CH3, –OCH3): Methoxy or methyl groups at R2 or C6 lead to bathochromic (red) shifts and reduced fluorescence intensity due to enhanced π-conjugation and aggregation-caused quenching (ACQ) .
Q & A
Q. What synthetic strategies are commonly employed to prepare 9-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine?
The synthesis typically involves double cyclization reactions starting from halogenated precursors. For example, brominated intermediates undergo cyclocondensation with amines or other nucleophiles under basic conditions. A key method includes reacting 2-bromo-substituted pyrazines with formamide or hydrazine derivatives in refluxing solvents like DMF or THF, followed by purification via column chromatography . Reaction optimization (e.g., temperature, base strength) is critical to avoid side products like over-brominated derivatives.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
1H/13C NMR and HRMS (ESI-QTOF) are primary tools. Key NMR signals include aromatic protons in the 6.5–8.5 ppm range (for benzoimidazo-pyrazine cores) and methyl/methylene groups at 2.0–4.0 ppm. For example, in similar compounds, 1H NMR shows doublets (J = 24.5 Hz) for fluorine-substituted analogs, while bromine substituents cause distinct splitting patterns . HRMS confirms molecular weight with precision (e.g., [M+H]+ calculated vs. observed deviations < 0.001 amu) .
Q. What role does the bromine substituent play in downstream functionalization?
Bromine at the 9-position acts as a versatile leaving group , enabling cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. For instance, brominated analogs in underwent substitution with thiourea to yield thioether derivatives. The electronic effects of bromine also influence reactivity in electrophilic aromatic substitution .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature) impact the yield of 9-Bromo derivatives?
Studies show that polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates. For example, yields improved from 45% (THF) to 72% (DMF) in . Elevated temperatures (80–100°C) accelerate cyclization but risk decomposition; optimal ranges are 60–80°C. Catalytic systems (e.g., CuI for Ullmann coupling) further improve regioselectivity .
Q. How do substituents on the benzoimidazo-pyrazine core affect physicochemical properties?
highlights substituent-dependent trends:
- Electron-withdrawing groups (e.g., Cl, Br) : Increase melting points (e.g., 217°C for 8x vs. 187°C for 8aa) due to enhanced intermolecular interactions.
- Methoxy groups : Reduce crystallinity (e.g., 8y as a yellow solid vs. 8x as white crystals) by disrupting packing .
- Fluorine substituents : Alter NMR shifts (e.g., 113.3 ppm for JC–F coupling in 8c) and bioactivity .
Q. What contradictions exist in reported data for structurally similar compounds?
Discrepancies arise in melting points and NMR assignments for analogs with identical cores but varying substituents. For example:
- Compound 8o (Cl substituents) melts at 217°C, while 8r (Br) shows a lower melting point despite similar molecular weight .
- Fluorine-substituted derivatives (e.g., 8c) exhibit conflicting coupling constants (JC–F = 4.0 Hz vs. 24.5 Hz in other studies), suggesting solvent-dependent conformational effects .
Q. What methodologies are used to evaluate the biological activity of 9-Bromo derivatives?
In vitro assays (e.g., enzyme inhibition, cytotoxicity) are standard. For example:
- Imidazo[1,2-a]pyrazines are screened against kinases or GPCRs using fluorescence polarization assays.
- Bromine’s role in enhancing lipophilicity improves blood-brain barrier penetration in neuroactive compounds .
- SAR studies in correlate bromine position with anticancer IC50 values (e.g., 9-Bromo analogs showed 2x potency over 5-Bromo derivatives).
Methodological Recommendations
- Synthetic Optimization : Use DMF at 70°C with K2CO3 for cyclization to maximize yield .
- Characterization : Combine 2D NMR (COSY, HSQC) with HRMS to resolve overlapping signals in crowded aromatic regions .
- Biological Assays : Prioritize brominated derivatives for CNS-targeted studies due to enhanced lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
